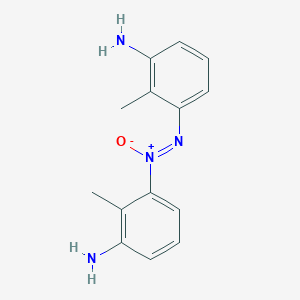
3,3'-Diamino-2,2'-dimethylazoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'3,3'-Diamino-2,2'-dimethylazoxybenzene' (DAB) is a chemical compound that has been used extensively in scientific research. It is a diazo compound and has been widely used as a reagent in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of 3,3'-Diamino-2,2'-dimethylazoxybenzene is not fully understood. It has been shown to act as a potent inhibitor of lipid peroxidation, which is thought to be due to its ability to scavenge free radicals. 3,3'-Diamino-2,2'-dimethylazoxybenzene has also been shown to induce apoptosis in cancer cells, although the mechanism of this effect is not fully understood.
Effets Biochimiques Et Physiologiques
3,3'-Diamino-2,2'-dimethylazoxybenzene has been shown to have a number of biochemical and physiological effects. It has been shown to be a potent inhibitor of lipid peroxidation, which is thought to be due to its ability to scavenge free radicals. 3,3'-Diamino-2,2'-dimethylazoxybenzene has also been shown to induce apoptosis in cancer cells, although the mechanism of this effect is not fully understood. In addition, 3,3'-Diamino-2,2'-dimethylazoxybenzene has been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,3'-Diamino-2,2'-dimethylazoxybenzene has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained with a high degree of purity. 3,3'-Diamino-2,2'-dimethylazoxybenzene is also stable and can be stored for long periods of time. However, there are also limitations to the use of 3,3'-Diamino-2,2'-dimethylazoxybenzene in lab experiments. It is toxic and must be handled with care. In addition, 3,3'-Diamino-2,2'-dimethylazoxybenzene has a relatively short half-life and must be used promptly after synthesis.
Orientations Futures
There are a number of future directions for the study of 3,3'-Diamino-2,2'-dimethylazoxybenzene. One area of research is the development of new synthetic methods for 3,3'-Diamino-2,2'-dimethylazoxybenzene that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 3,3'-Diamino-2,2'-dimethylazoxybenzene, particularly its ability to induce apoptosis in cancer cells. Finally, 3,3'-Diamino-2,2'-dimethylazoxybenzene may have potential therapeutic applications in the treatment of cancer and other diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, '3,3'-Diamino-2,2'-dimethylazoxybenzene' is a chemical compound that has been extensively used in scientific research. It is a diazo compound and has been widely used as a reagent in the synthesis of dyes, pigments, and other organic compounds. 3,3'-Diamino-2,2'-dimethylazoxybenzene has a number of biochemical and physiological effects and has been shown to have potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 3,3'-Diamino-2,2'-dimethylazoxybenzene and to explore its potential therapeutic applications.
Méthodes De Synthèse
3,3'-Diamino-2,2'-dimethylazoxybenzene can be synthesized by the reaction of 2,4-dimethylphenylhydrazine with nitrous acid. The reaction results in the formation of a diazonium salt, which is then treated with sodium sulfite to produce 3,3'-Diamino-2,2'-dimethylazoxybenzene. The chemical synthesis of 3,3'-Diamino-2,2'-dimethylazoxybenzene is relatively simple and can be accomplished with a high degree of purity.
Applications De Recherche Scientifique
3,3'-Diamino-2,2'-dimethylazoxybenzene has been used extensively in scientific research as a reagent in the synthesis of dyes and pigments. It has also been used as a probe for the detection of free radicals and as a photosensitizer in photodynamic therapy. 3,3'-Diamino-2,2'-dimethylazoxybenzene has been used in the study of the mechanism of oxidative stress and has been shown to be a potent inhibitor of lipid peroxidation.
Propriétés
Numéro CAS |
143922-96-7 |
|---|---|
Nom du produit |
3,3'-Diamino-2,2'-dimethylazoxybenzene |
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
(3-amino-2-methylphenyl)-(3-amino-2-methylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C14H16N4O/c1-9-11(15)5-3-7-13(9)17-18(19)14-8-4-6-12(16)10(14)2/h3-8H,15-16H2,1-2H3 |
Clé InChI |
KCHZKCPEJADLHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=[N+](C2=CC=CC(=C2C)N)[O-])N |
SMILES canonique |
CC1=C(C=CC=C1N=[N+](C2=CC=CC(=C2C)N)[O-])N |
Synonymes |
33DIAMINO22DIMETHYLAZOXYBENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)

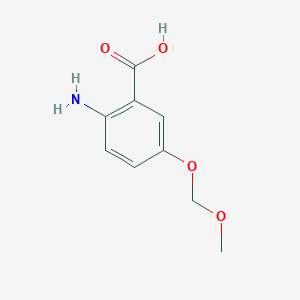
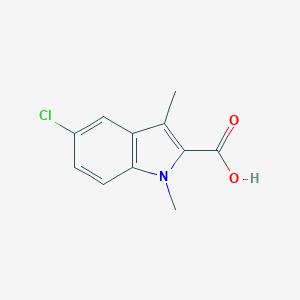
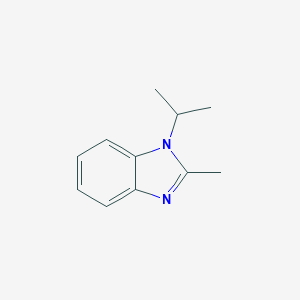
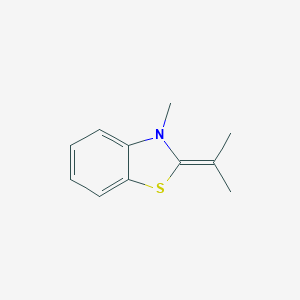


![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

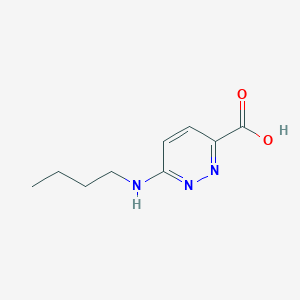

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)
